molecular formula C19H34N4O7 B14181277 L-Isoleucyl-L-valyl-L-alanyl-L-glutamic acid CAS No. 920979-10-8

L-Isoleucyl-L-valyl-L-alanyl-L-glutamic acid

Cat. No.: B14181277
CAS No.: 920979-10-8
M. Wt: 430.5 g/mol
InChI Key: SZNGISRDKLUUNN-YLXLXVFQSA-N
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Description

L-Isoleucyl-L-valyl-L-alanyl-L-glutamic acid is a peptide compound composed of four amino acids: L-isoleucine, L-valine, L-alanine, and L-glutamic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Isoleucyl-L-valyl-L-alanyl-L-glutamic acid typically involves the stepwise coupling of the individual amino acids. This can be achieved through solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. Each coupling step is followed by deprotection to expose the next reactive site. Common reagents used in these reactions include carbodiimides (e.g., DCC) and coupling agents like HOBt or HATU.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers that utilize SPPS. These machines can efficiently produce large quantities of peptides with high purity. The process involves the use of protected amino acid derivatives and automated cycles of coupling and deprotection.

Chemical Reactions Analysis

Types of Reactions

L-Isoleucyl-L-valyl-L-alanyl-L-glutamic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids like L-glutamic acid.

    Reduction: Reduction reactions can be used to modify disulfide bonds if present.

    Substitution: Amino acid residues can be substituted to create analogs of the peptide.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or performic acid can be used.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly employed.

    Substitution: Substitution reactions often involve the use of specific enzymes or chemical reagents that target particular amino acid residues.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of L-glutamic acid can lead to the formation of pyroglutamic acid.

Scientific Research Applications

L-Isoleucyl-L-valyl-L-alanyl-L-glutamic acid has several applications in scientific research:

    Chemistry: It is used as a model peptide in studies of peptide synthesis and modification.

    Biology: The compound can be used to study protein-protein interactions and enzyme-substrate specificity.

    Medicine: It has potential therapeutic applications, such as in the development of peptide-based drugs.

    Industry: The peptide can be used in the production of bioactive compounds and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of L-Isoleucyl-L-valyl-L-alanyl-L-glutamic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context in which the peptide is used.

Comparison with Similar Compounds

Similar Compounds

  • L-Isoleucyl-L-lysyl-L-valyl-L-alanyl-L-valine
  • L-Isoleucyl-L-alanine
  • L-Glutamic acid, L-alanyl-L-valyl-L-prolyl-L-isoleucyl-L-alanyl-L-glutaminyl-L-lysyl-L-seryl

Uniqueness

L-Isoleucyl-L-valyl-L-alanyl-L-glutamic acid is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, stability, and reactivity, making it suitable for specific applications in research and industry.

Properties

CAS No.

920979-10-8

Molecular Formula

C19H34N4O7

Molecular Weight

430.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]pentanedioic acid

InChI

InChI=1S/C19H34N4O7/c1-6-10(4)14(20)17(27)23-15(9(2)3)18(28)21-11(5)16(26)22-12(19(29)30)7-8-13(24)25/h9-12,14-15H,6-8,20H2,1-5H3,(H,21,28)(H,22,26)(H,23,27)(H,24,25)(H,29,30)/t10-,11-,12-,14-,15-/m0/s1

InChI Key

SZNGISRDKLUUNN-YLXLXVFQSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)O)N

Origin of Product

United States

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